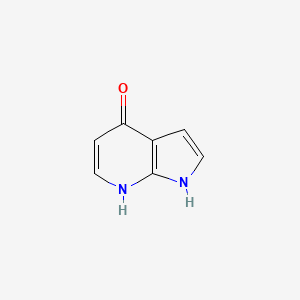

4-Hydroxy-7-azaindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIGMDXJXKDZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505539 | |

| Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74420-02-3, 1076197-59-5 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74420-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-azaindole, also known as 1H-Pyrrolo[2,3-b]pyridin-4-ol or 1,7-dideazahypoxanthine, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a bioisostere of both indole and purine, its scaffold is present in a variety of biologically active molecules, including kinase inhibitors. The strategic placement of the hydroxyl group and the pyridine nitrogen allows for key hydrogen bonding interactions with biological targets, making it a valuable pharmacophore. This technical guide provides a comprehensive overview of a primary synthetic route to this compound, its detailed characterization, and relevant experimental protocols.

Physicochemical Properties

This compound is typically a light yellow to brown solid. Its fundamental properties are summarized in the table below. Due to the presence of the hydroxyl group and the pyridine nitrogen atom, it is expected to exhibit improved aqueous solubility compared to its indole counterpart, a feature that is often advantageous in drug development.[1]

| Property | Value |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol [2] |

| Melting Point | 238-239 °C (with decomposition)[3] |

| Appearance | Light yellow to brown solid[3] |

| pKa | 6.13 ± 0.20 (Predicted)[3] |

| LogP | 0.7 (Predicted)[2] |

Synthesis of this compound

A robust and commonly employed synthetic pathway to this compound begins with the parent 7-azaindole molecule. The strategy involves the functionalization of the pyridine ring at the 4-position, which is achieved through an N-oxidation/chlorination sequence, followed by nucleophilic substitution and final deprotection.

The overall synthetic pathway is illustrated below:

References

The Photophysical Landscape of 4-Hydroxy-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-7-azaindole, a heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry and materials science due to its structural similarity to endogenous purines and its intriguing photophysical properties. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, with a particular focus on the data and methodologies relevant to researchers and drug development professionals. While experimental data for this specific derivative is not extensively available in public literature, this guide synthesizes information from closely related 7-azaindole analogs and computational studies to provide a predictive framework. A key feature of this molecule is its potential to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon with applications in fluorescence sensing and imaging. This document details experimental protocols for characterizing its photophysical properties and provides visualizations of the underlying molecular processes.

Introduction

7-Azaindole and its derivatives have garnered substantial attention for their diverse applications, ranging from fluorescent probes in biological systems to key scaffolds in the development of kinase inhibitors.[1][2] The introduction of a hydroxyl group at the 4-position of the 7-azaindole core is anticipated to significantly modulate its electronic and photophysical properties, making this compound a promising candidate for novel applications. Understanding these properties is crucial for its rational design and implementation in various scientific and therapeutic contexts. This guide aims to provide a detailed technical overview of the photophysical characteristics of this compound, including its absorption and emission profiles, fluorescence quantum yield, and lifetime. Furthermore, it delves into the mechanistic aspects of Excited-State Intramolecular Proton Transfer (ESIPT), a key process influencing its fluorescence behavior.

Photophysical Properties

The photophysical properties of a molecule dictate its interaction with light and are fundamental to its application as a fluorophore. These properties are highly sensitive to the molecular environment, including solvent polarity and hydrogen bonding capacity.

Data Presentation

Table 1: Predicted Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | ~300 | ~350 | ~4760 |

| Dichloromethane | 8.93 | ~305 | ~365 | ~5340 |

| Acetonitrile | 37.5 | ~308 | ~375 | ~5870 |

| Methanol | 32.7 | ~310 | ~380 (Normal), ~500 (Tautomer) | ~6090 (Normal) |

| Water | 80.1 | ~312 | ~390 (Normal), ~520 (Tautomer) | ~6480 (Normal) |

Note: The appearance of a second, largely Stokes-shifted emission band in protic solvents like methanol and water is indicative of the ESIPT process.

Table 2: Predicted Fluorescence Quantum Yields and Lifetimes of this compound

| Solvent | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) (ns) |

| Cyclohexane | ~0.40 | ~2.5 |

| Dichloromethane | ~0.35 | ~2.2 |

| Acetonitrile | ~0.30 | ~2.0 |

| Methanol | ~0.20 (Total) | Biexponential decay expected |

| Water | ~0.15 (Total) | Biexponential decay expected |

Note: The quantum yield and lifetime are expected to decrease in more polar and protic solvents due to the activation of non-radiative decay pathways, including ESIPT.

Key Photophysical Processes: Excited-State Intramolecular Proton Transfer (ESIPT)

A hallmark of many hydroxy-substituted aromatic compounds, including potentially this compound, is the occurrence of ESIPT. This process involves the transfer of a proton from the hydroxyl group to the pyridinic nitrogen within the same molecule upon photoexcitation.

Upon absorption of a photon, the molecule is promoted to an excited electronic state (the "normal" excited state, E). In this state, the acidity of the hydroxyl proton and the basicity of the pyridinic nitrogen are significantly increased, facilitating the intramolecular proton transfer to form a transient tautomeric species (T) in its excited state. This tautomer then relaxes to its ground state (T) via fluorescence, typically at a much longer wavelength (larger Stokes shift) than the normal fluorescence, or through non-radiative pathways. The ground-state tautomer is generally unstable and rapidly reverts to the original form (E).

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires rigorous experimental procedures. The following sections detail the methodologies for key measurements.

Sample Preparation

-

Solvent Selection : Use spectroscopic grade solvents to minimize interference from fluorescent impurities.

-

Concentration : Prepare stock solutions of this compound in the desired solvents. For absorption and fluorescence measurements, prepare dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Degassing : For accurate quantum yield and lifetime measurements, particularly in organic solvents, it is advisable to degas the solutions to remove dissolved oxygen, which can quench fluorescence. This can be achieved by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

UV-Visible Absorption Spectroscopy

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Procedure :

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measure the absorbance spectrum of the sample solution from approximately 250 nm to 500 nm.

-

Identify the wavelength of maximum absorption (λ_abs).

-

Steady-State Fluorescence Spectroscopy

-

Instrumentation : A calibrated spectrofluorometer capable of recording corrected emission and excitation spectra is required.

-

Procedure :

-

Emission Spectrum : Excite the sample at its λ_abs. Record the fluorescence emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region. Identify the wavelength of maximum emission (λ_em).

-

Excitation Spectrum : Set the emission monochromator to the λ_em. Scan the excitation monochromator over a wavelength range that covers the absorption spectrum. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the emissive species.

-

Fluorescence Quantum Yield Determination (Relative Method)

The relative method involves comparing the fluorescence of the sample to that of a well-characterized fluorescence standard with a known quantum yield (Φ_std).[3][4]

-

Standard Selection : Choose a standard that absorbs and emits in a similar spectral region as this compound (e.g., quinine sulfate in 0.1 M H₂SO₄ or a suitable organic dye).

-

Procedure :

-

Prepare a series of dilutions of both the sample and the standard in the same solvent (if possible).

-

Measure the absorbance of each solution at the chosen excitation wavelength. Ensure the absorbance values are in the linear range (typically < 0.1).

-

Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²)

where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.[3]

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[2][5][6]

-

Instrumentation : A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD), and timing electronics.

-

Procedure :

-

Excite the sample with the pulsed laser at a high repetition rate.

-

The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

-

A histogram of the arrival times of a large number of photons is built up, which represents the fluorescence decay profile.

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

The measured fluorescence decay is deconvoluted with the IRF and fitted to one or more exponential decay functions to extract the fluorescence lifetime(s) (τ). For a molecule exhibiting ESIPT, a biexponential decay is often observed, corresponding to the lifetimes of the normal and tautomeric species.

-

Conclusion and Future Directions

This compound represents a promising molecular scaffold with tunable photophysical properties. While this guide provides a foundational understanding based on theoretical predictions and data from analogous compounds, comprehensive experimental characterization is essential to fully unlock its potential. The detailed experimental protocols provided herein offer a roadmap for researchers to undertake such investigations. Future work should focus on the systematic experimental determination of the photophysical parameters of this compound in a range of environments. Elucidating the dynamics and efficiency of the ESIPT process will be particularly crucial for its application as a sensitive fluorescent probe for microenvironment polarity, hydrogen bonding, and pH. Such studies will undoubtedly pave the way for the development of novel sensors, imaging agents, and functional materials based on the this compound core.

References

4-Hydroxy-7-azaindole: A Technical Guide for Researchers

CAS Number: 74420-02-3

This technical guide provides an in-depth overview of 4-Hydroxy-7-azaindole (also known as 1H-Pyrrolo[2,3-b]pyridin-4-ol), a key heterocyclic building block for researchers in drug discovery and chemical biology. This document details its chemical properties, experimental protocols for its synthesis and analysis, and its application in targeting signaling pathways, particularly as a scaffold for Rho-kinase (ROCK) inhibitors.

Core Chemical and Physical Data

This compound is a solid, heterocyclic compound valued for its structural similarity to purines and indoles, making it a privileged scaffold in medicinal chemistry. While specific experimental data for melting point and solubility are not widely published, the following tables summarize its key chemical identifiers and safety information. For context, the melting point of the parent compound, 7-azaindole, is 105-107 °C.

Table 1: Chemical Identification

| Property | Value | Reference |

| CAS Number | 74420-02-3 | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Synonym | 1H-Pyrrolo[2,3-b]pyridin-4-ol | [2] |

| Typical Purity | ≥98% | [1] |

Table 2: Safety and Handling

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

Application in Drug Discovery: Targeting the Rho-Kinase (ROCK) Signaling Pathway

This compound is a crucial starting material for the synthesis of potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of cellular processes, including cytoskeletal dynamics, cell adhesion, and motility. Dysregulation of this pathway is implicated in various diseases, including hypertension, glaucoma, and cancer metastasis. ROCK inhibitors developed from the 7-azaindole scaffold have shown significant therapeutic potential.

The diagram below illustrates the core components of the ROCK signaling pathway and the point of intervention for inhibitors.

Caption: The Rho/ROCK signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound

The synthesis of this compound can be achieved via a multi-step process, starting from the commercially available 7-azaindole. The following protocol is a composite based on patented methods for 4-substitution and standard organic transformations.

Step 1: N-Oxidation of 7-Azaindole

-

Dissolve 7-azaindole in an organic solvent such as THF or ethyl acetate.

-

Cool the solution to 5-15 °C in an ice bath.

-

Add hydrogen peroxide (30-50% solution) dropwise while maintaining the temperature.

-

Allow the reaction to stir at room temperature for 2-5 hours, monitoring by TLC.

-

Upon completion, work up the reaction to isolate the N-oxide-7-azaindole product.

Step 2: Halogenation at the 4-Position (e.g., Chlorination)

-

Dissolve the N-oxide-7-azaindole from Step 1 in acetonitrile.

-

Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the solution.

-

Heat the mixture to 80-100 °C.

-

After 30-60 minutes, add a catalytic amount of diisopropylethylamine (DIPEA).

-

Continue the reaction at 80-100 °C for 2-8 hours until completion (monitored by TLC).

-

Remove the solvent and excess POCl₃ under reduced pressure.

-

Carefully quench the residue with ice water and adjust the pH to 8.5-9.5 with a base (e.g., NaHCO₃) to precipitate the product.

-

Filter, wash with water, and dry to obtain 4-chloro-7-azaindole.

Step 3: Methoxylation of 4-Chloro-7-azaindole

-

Dissolve 4-chloro-7-azaindole in DMF.

-

Add sodium methoxide and heat the reaction to 110-130 °C for approximately 8 hours.

-

After cooling, remove DMF under reduced pressure.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify (e.g., by recrystallization) to yield 4-methoxy-7-azaindole.

Step 4: Demethylation to this compound

-

Dissolve 4-methoxy-7-azaindole in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add boron tribromide (BBr₃, ~3 equivalents) in DCM.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding methanol, followed by water.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol outlines standard sample preparation and data acquisition for ¹H NMR analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the hydroxyl proton).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (Typical 400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans (NS): 16-64 (adjust based on concentration).

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FID.

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

-

Integrate all signals to determine the relative proton ratios.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is for the analysis of this compound, often after its incorporation into potential inhibitors and extraction from a biological matrix (e.g., plasma).

-

Sample Preparation (from Plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

UPLC-MS/MS Conditions:

-

System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions must be optimized for the parent ion [M+H]⁺ and its characteristic fragments.

-

3. Infrared (IR) Spectroscopy

For solid samples like this compound, a KBr pellet is a standard method for IR analysis.

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr powder in an agate mortar.

-

Transfer the fine powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Experimental and Developmental Workflows

The development of a novel kinase inhibitor from a scaffold like this compound follows a structured workflow, from initial synthesis to biological evaluation.

Caption: Workflow for Kinase Inhibitor Development.

References

4-Hydroxy-7-azaindole: A Core Scaffold in Modern Drug Discovery Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique ability to mimic the purine core of ATP and form critical hydrogen bond interactions with the hinge region of kinases has cemented its role as a foundational building block in the development of targeted therapeutics. This guide delves into the specific utility of 4-Hydroxy-7-azaindole, a key derivative, in research and drug development. While direct literature on this compound is focused, its role can be understood through the extensive research on C4-substituted 7-azaindole analogues. This document will explore its significance as a versatile synthetic intermediate and its potential contributions to the pharmacological profile of advanced drug candidates.

The Strategic Importance of the 7-Azaindole Core

7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, are bioisosteres of indoles and purines. The introduction of a nitrogen atom into the indole ring system significantly modulates the scaffold's physicochemical properties, including its hydrogen bonding capacity, polarity, and metabolic stability. The 7-azaindole moiety is particularly adept at forming two key hydrogen bonds with the kinase hinge region, a feature that has been exploited in the design of numerous potent and selective kinase inhibitors.[1]

The Role of C4-Substitution and the Hydroxyl Moiety

Substitution at the C4 position of the 7-azaindole ring offers a vector for chemists to fine-tune the pharmacological properties of a molecule. The introduction of a hydroxyl group at this position, creating this compound, can serve several strategic purposes in drug design:

-

Synthetic Handle: The hydroxyl group is a versatile functional group that can be readily modified, serving as a key attachment point for a wide array of substituents to explore the structure-activity relationship (SAR).

-

Improved Pharmacokinetics: Hydroxylation is a common metabolic pathway. Introducing a hydroxyl group can sometimes preemptively address metabolic liabilities, potentially leading to improved metabolic stability and more predictable pharmacokinetic profiles. Hydroxylated analogues of 7-azaindole derivatives have been shown to exhibit enhanced metabolic stability.

-

Enhanced Potency and Selectivity: The hydroxyl group can form additional hydrogen bonds with amino acid residues in the target protein's binding pocket, thereby increasing binding affinity and potentially contributing to selectivity against other kinases.

Application in Kinase Inhibitor Research

The 7-azaindole scaffold is a cornerstone in the development of inhibitors for a multitude of kinases implicated in diseases such as cancer and inflammation. While specific inhibitory data for this compound is not extensively published, the inhibitory activities of various C4-substituted and other 7-azaindole derivatives highlight the potential of this class of compounds.

Quantitative Data: Inhibitory Activities of 7-Azaindole Derivatives

The following table summarizes the reported IC50 values for a selection of 7-azaindole derivatives against various kinase targets. This data provides a comparative landscape of the potency achievable with this scaffold.

| Compound Class | Target Kinase | IC50 (nM) | Reference/Notes |

| 7-Azaindole Isoindolinone-based | PI3Kγ | As low as 7 | [2] |

| 7-Azaindole derivatives | PI3Kγ | As low as 0.5 | [3] |

| Substituted 7-azaindole | Rho kinase (ROCK) | Potent inhibition reported | [4] |

| 7-Azaindole with benzocycloalkanone | CDK9/CyclinT | Micromolar to nanomolar range | [5] |

| 7-Azaindole with benzocycloalkanone | Haspin | As low as 14 | [5] |

| 7-Azaindole derivative | c-Met | As low as 2 | [1] |

| 7-Azaindole derivative (7-AID) | DDX3 | (IC50 on HeLa cells) 16.96 µM/ml | [6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a C4-substituted 7-azaindole and a kinase inhibition assay.

Synthesis of 4-Substituted-7-azaindole Derivatives

The synthesis of 4-substituted 7-azaindoles often involves a multi-step process, starting from a suitable pyridine precursor. A general approach involves the construction of the pyrrole ring onto the pyridine core, followed by functionalization at the C4 position. Palladium-catalyzed cross-coupling reactions are frequently employed for the introduction of various substituents at the C4 position.

General Protocol for Palladium-Catalyzed C-N or C-O Coupling:

-

Starting Material: A 4-halo-7-azaindole (e.g., 4-chloro-7-azaindole) is a common starting point.

-

Reaction Setup: To a reaction vessel containing the 4-halo-7-azaindole in a suitable solvent (e.g., toluene or dioxane), add the nucleophile (an amine for C-N coupling or an alcohol/phenol for C-O coupling), a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the desired 4-substituted-7-azaindole.

In Vitro Kinase Inhibition Assay

Biochemical assays are essential for determining the potency of a compound against its target kinase. A common method is a competition binding assay or a direct enzymatic activity assay.

Representative Kinase Activity Assay Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., a this compound derivative) in DMSO.

-

Assay Plate Preparation: Add a small volume of the diluted compound or DMSO (as a control) to the wells of a microtiter plate.

-

Kinase Reaction Mixture: Prepare a reaction buffer containing the target kinase and its specific substrate.

-

Reaction Initiation: Add the kinase reaction mixture to the wells containing the test compound. Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody and a fluorescent or luminescent reporter.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Kinase Inhibition by a 7-Azaindole Derivative

Caption: Competitive inhibition of a kinase by a this compound derivative.

Generic Experimental Workflow for Synthesis and Evaluation

Caption: Iterative workflow for the development of this compound based inhibitors.

Conclusion

This compound represents a strategically important scaffold in the field of drug discovery, particularly for the development of kinase inhibitors. While it often serves as a key intermediate for the synthesis of more complex and potent molecules, the inherent properties of the hydroxyl group can also be leveraged to fine-tune the pharmacological profile of a drug candidate. The extensive body of research on 7-azaindole derivatives underscores the vast potential of this heterocyclic system. As researchers continue to explore the chemical space around this privileged core, this compound is poised to remain a valuable tool in the quest for novel and effective therapeutics.

References

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 2. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxy-7-azaindole: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-7-azaindole, a heterocyclic compound belonging to the azaindole family, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural similarity to endogenous purines makes it a privileged scaffold for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological importance of this compound, with a focus on detailed experimental protocols, quantitative data, and the elucidation of its role in cellular signaling pathways.

Introduction: The Rise of Azaindoles in Medicinal Chemistry

Azaindoles are bicyclic heteroaromatic compounds that are isosteric to indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, making azaindoles attractive scaffolds for interacting with biological targets. Among the various positional isomers, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has proven to be a particularly effective mimic of the purine structure of ATP, enabling it to bind to the hinge region of numerous protein kinases.[1] This has led to the development of several successful kinase inhibitor drugs. The introduction of a hydroxyl group at the 4-position of the 7-azaindole ring further enhances its potential for specific interactions within the ATP-binding pocket of kinases, making this compound a molecule of considerable interest.

Discovery and History

While the broader class of 7-azaindoles has been known for decades, the specific history of this compound is more recent and is closely tied to the burgeoning field of kinase inhibitor research. Its development has largely been driven by the need for novel scaffolds in drug discovery programs. The synthesis of 4-substituted 7-azaindoles, including the 4-hydroxy derivative, became more feasible with the development of methods for the functionalization of the 7-azaindole nucleus, particularly via N-oxidation.

Synthesis of this compound

The most common and efficient synthesis of this compound is a multi-step process that begins with the readily available starting material, 7-azaindole. The overall synthetic workflow is depicted below.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Azaindole-N-oxide

This initial step involves the selective oxidation of the pyridine nitrogen of 7-azaindole.

-

Reagents and Conditions: 7-azaindole is treated with an oxidizing agent, such as hydrogen peroxide, in a suitable solvent like tetrahydrofuran (THF).[2] The reaction is typically carried out at a controlled temperature, starting at a low temperature (e.g., 5 °C) and gradually warming to room temperature.[3]

-

Detailed Protocol: To a solution of 7-azaindole (1.0 eq) in THF, hydrogen peroxide (1.2 eq) is added dropwise at 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion, the solvent is partially evaporated, and the product is precipitated by the addition of a non-polar solvent like n-hexane. The resulting solid is filtered and dried to yield 7-azaindole-N-oxide.[3]

Step 2: Synthesis of 4-Chloro-7-azaindole

The N-oxide is then converted to the 4-chloro derivative using a chlorinating agent.

-

Reagents and Conditions: 7-Azaindole-N-oxide is reacted with phosphorus oxychloride (POCl₃) in a solvent such as acetonitrile. The addition of a catalytic amount of an amine base like diisopropylethylamine (DIPEA) can improve the yield.[4] The reaction is typically performed at elevated temperatures (80-100 °C).[2]

-

Detailed Protocol: 7-Azaindole-N-oxide (1.0 eq) is suspended in acetonitrile, and POCl₃ (5.0 eq) is added. The mixture is heated to 80-100 °C, and then DIPEA (0.1 eq) is added dropwise. The reaction is continued at this temperature for several hours. After completion, the excess acetonitrile and POCl₃ are removed under reduced pressure. The residue is carefully quenched with water and neutralized with a base (e.g., 50% NaOH solution) to precipitate the product. The solid is then filtered, washed with water, and dried to afford 4-chloro-7-azaindole.[3]

Step 3: Synthesis of 4-Methoxy-7-azaindole

The 4-chloro substituent is displaced by a methoxy group via nucleophilic aromatic substitution.

-

Reagents and Conditions: 4-Chloro-7-azaindole is reacted with sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature (110-130 °C).[3]

-

Detailed Protocol: To a solution of 4-chloro-7-azaindole (1.0 eq) in DMF, sodium methoxide (1.5 eq) is added. The reaction mixture is heated to 110-130 °C and stirred for several hours. After completion, the DMF is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-methoxy-7-azaindole, which can be further purified by recrystallization.[3]

Step 4: Synthesis of this compound

The final step is the demethylation of the methoxy group to yield the desired hydroxyl group.

-

Reagents and Conditions: Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.[5] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C), followed by warming to room temperature.[6]

-

Detailed Protocol: A solution of 4-methoxy-7-azaindole (1.0 eq) in dry DCM is cooled to -78 °C under an inert atmosphere. A solution of BBr₃ in DCM (2.0-3.0 eq) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by pouring it into ice water. The resulting mixture is stirred for a period to ensure complete hydrolysis of the boron intermediates. The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield this compound.[6][7]

Quantitative Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| CAS Number | 74420-02-3 |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a broad singlet for the hydroxyl proton and another for the pyrrole N-H proton. The chemical shifts will be influenced by the electron-donating hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the bicyclic system. The carbon atom attached to the hydroxyl group will be shifted downfield.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The N-H stretching of the pyrrole ring will also be present in this region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Signaling Pathways

The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The nitrogen at position 7 and the N-H of the pyrrole ring can form two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP.

Caption: Putative binding mode of this compound in a kinase active site.

The introduction of the 4-hydroxyl group provides an additional point for hydrogen bonding interactions with amino acid residues in the ATP-binding pocket, which can enhance both the potency and selectivity of the inhibitor.

While specific published studies on the kinase inhibitory profile of this compound are limited, derivatives of 4-amino-7-azaindole have shown cytotoxic activity against human myeloblastic leukaemia cells.[8] Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against a range of protein kinases. Further screening and biological evaluation are necessary to fully elucidate its therapeutic potential.

Conclusion

This compound represents a valuable and promising scaffold for the development of novel kinase inhibitors. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The presence of the hydroxyl group offers a strategic advantage for enhancing target affinity and selectivity. Future research should focus on a comprehensive biological evaluation of this compound against a broad panel of kinases to uncover its full potential in the treatment of diseases driven by aberrant kinase activity, such as cancer and inflammatory disorders. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into this important molecule by the scientific community.

References

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 2. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 3. actascientific.com [actascientific.com]

- 4. nbinno.com [nbinno.com]

- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-7-azaindole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its fundamental chemical properties, including its structure and molecular weight, and outlines a representative synthetic protocol.

Core Molecular and Physical Properties

This compound, also known by its systematic name 1H-Pyrrolo[2,3-b]pyridin-4-ol, is a derivative of 7-azaindole.[1][2] The azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently serving as a core component in the development of kinase inhibitors and other therapeutic agents.[3][4] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H6N2O | [1][2] |

| Molecular Weight | 134.14 g/mol | [1][2] |

| CAS Number | 74420-02-3 | [1][2] |

| Synonyms | 1H-Pyrrolo[2,3-b]pyridin-4-ol | [1][2] |

Chemical Structure

The chemical structure of this compound consists of a bicyclic system where a pyridine ring is fused to a pyrrole ring. The hydroxyl group is substituted at the 4th position of this fused ring system.

Figure 1. Chemical Structure of this compound.

Experimental Protocols: Synthesis of 4-Substituted-7-Azaindoles

While various methods exist for the synthesis of azaindole derivatives, a common approach for introducing substituents at the 4-position involves a multi-step process starting from 7-azaindole. A representative workflow for the synthesis of a 4-substituted-7-azaindole is outlined below. This process involves an initial oxidation, followed by the introduction of a halogen at the 4-position, which can then be substituted.

Step 1: N-Oxidation of 7-Azaindole

-

Reaction Setup: 7-azaindole is dissolved in an appropriate organic solvent, such as tetrahydrofuran (THF).

-

Oxidation: Hydrogen peroxide is added to the solution. The reaction is typically carried out at a controlled temperature, for instance, between 5-15 °C, for a duration of 2 to 5 hours.

-

Outcome: This step yields N-oxide-7-azaindole.

Step 2: Halogenation at the 4-Position

-

Reaction Setup: The N-oxide-7-azaindole from the previous step is mixed with acetonitrile and a phosphorus oxyhalide (e.g., POCl3 for chlorination).

-

Catalysis: A catalyst, such as diisopropylethylamine (DIPEA), is introduced.

-

Reaction Conditions: The mixture is heated to a temperature between 80-100 °C for several hours to facilitate the synthesis of 4-halo-7-azaindole.

Step 3: Nucleophilic Substitution to Yield this compound (or other derivatives)

-

Reaction Setup: The 4-halo-7-azaindole is dissolved in a solvent like dimethylformamide (DMF).

-

Substitution: A nucleophile is introduced to replace the halogen. For the synthesis of this compound, a protected hydroxyl group or a direct hydroxylation method would be employed. For instance, reaction with an alkoxide, such as sodium methoxide, would yield a 4-methoxy-7-azaindole, which could potentially be demethylated to the hydroxyl compound.

-

Reaction Conditions: The reaction is typically heated to temperatures ranging from 110-130 °C.

-

Workup and Purification: Following the reaction, the solvent is removed, and the crude product is worked up, often involving extraction and recrystallization to obtain the purified 4-substituted-7-azaindole.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of 4-substituted-7-azaindoles.

Caption: Generalized synthesis workflow for 4-substituted-7-azaindoles.

Biological Significance and Applications

The 7-azaindole scaffold is a bioisostere of indole and purine, making it a valuable framework in drug design.[3] Derivatives of 7-azaindole have been investigated for a wide range of biological activities, including as inhibitors of various protein kinases.[3][4] The introduction of a hydroxyl group at the 4-position can provide a key interaction point for binding to biological targets. Specifically, this compound has been utilized as a reactant in the synthesis of potent and selective Rho kinase (ROCK) inhibitors.[1] The diverse biological activities of azaindole derivatives underscore the importance of compounds like this compound in the development of novel therapeutics.[5]

References

- 1. This compound | 74420-02-3 [chemicalbook.com]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Excited-State Intramolecular Proton Transfer in 4-Hydroxy-7-azaindole

Introduction to Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-state intramolecular proton transfer (ESIPT) is a fundamental photochemical process where a proton is transferred within a molecule upon electronic excitation. This process typically occurs in molecules possessing both a proton donor and a proton acceptor group in close proximity, facilitated by an intramolecular hydrogen bond. The transfer is exceptionally fast, often occurring on the femtosecond to picosecond timescale.

The ESIPT process in 7-azaindole and its derivatives is of significant interest due to their structural analogy to purine bases, making them valuable probes in biological systems. The 4-hydroxy substitution in 7-azaindole introduces an additional proton donor/acceptor site, potentially leading to complex and interesting photophysical properties. Upon photoexcitation, the acidity and basicity of the proton donor and acceptor groups, respectively, are significantly increased, driving the proton transfer reaction. This leads to the formation of a transient tautomeric species in the excited state, which often exhibits a distinct, large Stokes-shifted fluorescence emission compared to the normal form. This dual fluorescence is a hallmark of ESIPT.

The ESIPT Mechanism in 7-Azaindole Derivatives

The ESIPT process in a 4-Hydroxy-7-azaindole molecule is expected to follow a four-level photocycle involving the ground and excited states of both the normal (enol) and tautomeric (keto) forms.

-

Photoexcitation: The process begins with the absorption of a photon by the ground-state enol form, promoting it to the excited singlet state (S1).

-

Proton Transfer: In the excited state, the enhanced acidity of the hydroxyl group and basicity of the pyridinic nitrogen facilitate an ultrafast intramolecular proton transfer, forming the excited keto tautomer.

-

Fluorescence Emission: The excited keto tautomer can then relax to its ground state via fluorescence, emitting a photon at a longer wavelength (lower energy) compared to the normal emission. This results in a large Stokes shift. A competing process is the fluorescence from the excited enol form, leading to dual emission.

-

Ground State Relaxation: Once in the ground state, the keto tautomer is typically less stable than the enol form and rapidly undergoes back proton transfer to complete the cycle.

Quantitative Photophysical Data for 7-Azaindole (as a model)

While specific data for this compound is unavailable, the following table summarizes typical photophysical properties reported for 7-azaindole in various environments. These values provide a baseline for what might be expected for its 4-hydroxy derivative.

| Parameter | Value | Solvent/Conditions | Reference |

| Fluorescence Quantum Yield (ΦF) | |||

| Normal Emission (Enol) | ~0.023 | Water | [1][2] |

| Tautomer Emission (Keto) | Varies with solvent | Alcohols | [3] |

| Fluorescence Lifetime (τ) | |||

| Enol | ~910 ps | Water (pH 7, 20°C) | [3] |

| Keto (formation rise time) | ~150 ps | Methanol | [3] |

| ESIPT Rate Constant (kESIPT) | > 1 x 1011 s-1 | Aprotic Solvents | [4] |

Experimental Protocols for Studying ESIPT

The investigation of ESIPT dynamics requires sophisticated spectroscopic techniques capable of resolving ultrafast events. The following are detailed methodologies for key experiments.

Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique used to measure fluorescence lifetimes in the picosecond to nanosecond range.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-5 to 10-6 M) in a spectroscopic grade solvent in a quartz cuvette. The low concentration is crucial to avoid aggregation and intermolecular processes.

-

Excitation: Excite the sample with a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser) at a wavelength corresponding to the absorption maximum of the enol form.

-

Photon Detection: Collect the fluorescence emission at 90 degrees to the excitation beam. Use a monochromator to select the emission wavelength (either the normal or the tautomer fluorescence band). The emitted photons are detected by a sensitive, high-speed detector like a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).

-

Timing Electronics: The time difference between the laser pulse (start signal) and the detected photon (stop signal) is measured by a time-to-amplitude converter (TAC) and digitized by an analog-to-digital converter (ADC).

-

Data Analysis: A histogram of the arrival times of many photons is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to extract the fluorescence lifetime(s). For ESIPT studies, a rise time component corresponding to the formation of the tautomer can often be resolved.

Femtosecond Transient Absorption (TA) Spectroscopy

TA spectroscopy is a powerful pump-probe technique that allows for the direct observation of the formation and decay of transient species on the femtosecond to nanosecond timescale.

Methodology:

-

Sample Preparation: Prepare a slightly more concentrated solution of the sample (e.g., 10-4 to 10-5 M) in a spectroscopic grade solvent in a flow cell or a thin cuvette to minimize sample degradation.

-

Pump-Probe Setup:

-

Pump Pulse: A femtosecond laser pulse (the "pump") is used to excite the sample to the S1 state.

-

Probe Pulse: A second, weaker, broadband femtosecond pulse (the "probe") is passed through the sample at a variable time delay with respect to the pump pulse. This probe pulse is generated by focusing a portion of the laser output into a nonlinear crystal to generate a white-light continuum.

-

-

Detection: The change in the absorbance of the probe light (ΔA) is measured as a function of wavelength and time delay. This provides a three-dimensional map of the transient absorption, ground-state bleaching, and stimulated emission signals.

-

Data Analysis: The evolution of the transient spectra reveals the kinetics of the ESIPT process. The decay of the excited enol absorption and the rise of the excited keto absorption and stimulated emission can be monitored to determine the ESIPT rate constant.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating ESIPT using the described spectroscopic techniques.

References

Solvatochromic Effects on 4-Hydroxy-7-azaindole Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic effects on the fluorescence of 4-Hydroxy-7-azaindole. While direct and comprehensive experimental data for this compound is limited in the current body of scientific literature, this document synthesizes available information on closely related azaindole derivatives and the parent 7-azaindole compound to provide a foundational understanding. Furthermore, it outlines detailed experimental protocols and theoretical underpinnings relevant to the study of solvatochromism in this class of molecules.

Introduction to Solvatochromism and 7-Azaindoles

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore. For fluorescent molecules, this manifests as shifts in the absorption and emission spectra, as well as alterations in fluorescence quantum yield and lifetime, depending on the polarity and hydrogen-bonding capabilities of the solvent.

7-Azaindole and its derivatives are of significant interest in biochemical and pharmaceutical research due to their structural analogy to the purine bases of DNA and their intrinsic fluorescence properties. The nitrogen atom in the pyridine ring and the pyrrolic proton make them sensitive probes of their microenvironment, capable of participating in hydrogen bonding and undergoing excited-state proton transfer (ESPT). The introduction of a hydroxyl group at the 4-position is expected to further modulate these photophysical properties, making this compound a potentially valuable fluorescent probe.

Quantitative Data on Azaindole Derivatives

Table 1: Photophysical Data for a 2-Hydroxy-4-aza-indole Derivative

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Various Solvents | 340–360 | 405–417 |

Data extracted from a study on a novel 2-hydroxy-4-aza-indole derivative and may be representative of the behavior of this compound.[1][2]

Table 2: Photophysical Data for 7-Azaindole

| Solvent | Emission Maxima (λ_em, nm) | Fluorescence Lifetime (τ, ps) | Fluorescence Quantum Yield (Φ_F) |

| Methanol | 374 ("normal"), 505 (tautomer) | - | - |

| Water | - | 910 | - |

| Water (for 1-methyl-7-azaindole) | - | - | 0.55 |

Data for the parent 7-azaindole compound. The dual emission in methanol is a hallmark of excited-state proton transfer.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the solvatochromic effects on this compound fluorescence.

Sample Preparation

-

Solvent Selection : Choose a range of spectroscopic grade solvents with varying polarities and hydrogen bonding capabilities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).

-

Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Working Solution Preparation : From the stock solution, prepare dilute working solutions in each of the selected solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

Absorption and Fluorescence Spectroscopy

-

Instrumentation : Use a calibrated UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.

-

Absorption Spectra : Record the absorption spectrum of this compound in each solvent to determine the absorption maximum (λ_abs).

-

Emission Spectra : Excite the sample at its absorption maximum (λ_abs) and record the fluorescence emission spectrum. Note the emission maximum (λ_em).

-

Data Analysis : Analyze the shifts in λ_abs and λ_em as a function of solvent polarity parameters (e.g., Reichardt's E_T(30) scale).

Fluorescence Quantum Yield Determination (Relative Method)

-

Standard Selection : Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Absorbance Matching : Prepare a series of solutions of both the standard and the test sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Fluorescence Measurement : Record the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis : Integrate the area under the emission curves for both the standard and the test sample. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

-

Instrumentation : Use a time-correlated single-photon counting (TCSPC) system.

-

Data Acquisition : Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the absorption maximum and collect the fluorescence decay profile.

-

Data Analysis : Fit the fluorescence decay data to an exponential decay model to determine the fluorescence lifetime (τ). In cases of complex decay kinetics, a multi-exponential fit may be required.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Solvatochromic effect on electronic transitions.

Caption: Experimental workflow for solvatochromism studies.

Conclusion

The solvatochromic behavior of this compound holds significant promise for its application as a sensitive fluorescent probe in various chemical and biological systems. While a comprehensive experimental dataset for this specific molecule is yet to be established, the analysis of related azaindole derivatives provides a strong indication of its potential. The experimental protocols outlined in this guide offer a robust framework for researchers to systematically investigate the photophysical properties of this compound and unlock its full potential in drug development and scientific research. The interplay of solvent polarity and hydrogen bonding with the electronic structure of this fluorophore will undoubtedly be a fruitful area for future investigation.

References

In-depth Theoretical Analysis of 4-Hydroxy-7-azaindole's Electronic Structure Remains an Unexplored Area of Research

A comprehensive search for theoretical studies on the electronic structure of 4-Hydroxy-7-azaindole has revealed a significant gap in the existing scientific literature. While extensive research has been conducted on the parent compound, 7-azaindole, and some of its other derivatives, specific computational and in-depth spectroscopic data for the 4-hydroxy substituted variant are not publicly available. This scarcity of information prevents the creation of a detailed technical guide as requested.

While a direct theoretical exploration of this compound is absent, valuable insights can be gleaned from studies on closely related molecules. Research on the constitutional isomer, 5-hydroxy-7-azaindole, has provided details on its crystal structure and vibrational spectra, supported by Density Functional Theory (DFT) calculations. These studies, however, do not extend to a detailed analysis of the electronic excited states which are crucial for understanding the photophysical properties.

Furthermore, computational studies on the electronic spectra of the parent 4-azaindole have been published, offering predictions of its UV excitation spectrum. These provide a foundational understanding of the electronic behavior of the core azaindole structure. However, the influence of a hydroxyl group at the 4-position on the electronic transitions, a key aspect of the user's request, remains uninvestigated in these studies.

The broader body of research on 7-azaindole and its derivatives primarily focuses on their synthesis, potential as therapeutic agents, and their interesting photophysical phenomena such as excited-state proton transfer (ESPT). These studies often employ a combination of experimental techniques like UV-Vis and fluorescence spectroscopy, alongside theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) to rationalize the observed properties.

Methodological Approach in Related Studies

For analogous compounds, the following experimental and computational protocols are commonly cited:

Experimental Protocols:

-

UV-Vis Absorption Spectroscopy: To characterize the electronic absorption properties, spectra are typically recorded in a suitable solvent (e.g., ethanol, cyclohexane) using a spectrophotometer. The concentration of the sample is adjusted to maintain absorbance values within the linear range of the instrument.

-

Fluorescence Spectroscopy: Emission and excitation spectra are recorded to investigate the photoluminescent properties. The fluorescence quantum yield, a measure of the efficiency of the emission process, is often determined relative to a standard fluorophore with a known quantum yield.

-

X-ray Crystallography: For solid-state analysis, single-crystal X-ray diffraction is employed to determine the precise molecular geometry and intermolecular interactions, such as hydrogen bonding.

Theoretical Protocols:

-

Geometry Optimization: The ground-state molecular geometry is typically optimized using DFT with a suitable functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311+G(d,p)).

-

Excited State Calculations: To investigate the electronic transitions, TD-DFT is the most common method. These calculations provide information on the vertical excitation energies, oscillator strengths (which relate to the intensity of absorption bands), and the nature of the electronic transitions (e.g., π→π, n→π).

-

Solvent Effects: To model the influence of the solvent environment on the electronic properties, continuum solvation models like the Polarizable Continuum Model (PCM) are frequently incorporated into the DFT and TD-DFT calculations.

Logical Workflow for Theoretical Electronic Structure Analysis

A typical workflow for the theoretical investigation of a molecule's electronic structure, as would be necessary for this compound, is illustrated below.

Caption: A generalized workflow for the computational analysis of a molecule's electronic structure.

An In-Depth Technical Guide to 7-Azaindole and its Hydroxylated Derivatives for Researchers and Drug Development Professionals

Introduction to 7-Azaindole: A Privileged Scaffold in Medicinal Chemistry

7-Azaindole, a bicyclic aromatic heterocycle, has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapeutics.[1][2][3] Its structure, featuring a fusion of a pyridine and a pyrrole ring, confers unique physicochemical properties that make it an exceptional bioisostere of endogenous purines and a versatile scaffold for drug design.[3] This has led to its incorporation into a multitude of clinically successful drugs, most notably in the realm of oncology with kinase inhibitors such as vemurafenib and venetoclax.[3] The strategic placement of a nitrogen atom in the indole ring system allows for the modulation of the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, offering medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

The core of 7-azaindole's utility in drug discovery, especially in the context of kinase inhibition, lies in its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[1] This interaction mimics the binding of the adenine core of ATP, providing a strong anchor for the inhibitor and contributing to its potency and selectivity.[1][3] The versatility of the 7-azaindole core is further enhanced by the potential for substitution at various positions, allowing for the optimization of binding to other regions of the active site and the tailoring of the molecule's overall properties.[1]

Hydroxylated Derivatives: Expanding the Chemical Space and Biological Activity

The introduction of hydroxyl groups onto the 7-azaindole scaffold represents a key strategy for further diversifying its chemical and biological properties. Hydroxylation can significantly impact a molecule's solubility, metabolic profile, and its ability to form additional hydrogen bonds with biological targets. This can lead to enhanced potency, altered selectivity, and improved pharmacokinetic characteristics. The position of the hydroxyl group on the 7-azaindole ring is critical in determining its influence on the molecule's activity.

Data Presentation: Biological Activities of 7-Azaindole Derivatives

The following tables summarize the inhibitory activities of various 7-azaindole derivatives against different protein kinases, providing a comparative overview of their potency.

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against Various Kinases

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |

| Vemurafenib | BRAF (V600E) | 31 | [3] |

| Venetoclax | BCL-2 | <0.01 | [3] |

| 7-Azaindole Derivative 8l | Haspin | 14 | [4] |

| 7-Azaindole Derivative 8g | CDK9/CyclinT | 130 | [4] |

| 7-Azaindole Derivative 8h | CDK9/CyclinT | 200 | [4] |

| 7-Azaindole Derivative 8g | Haspin | 40 | [4] |

| 7-Azaindole Derivative 8h | Haspin | 70 | [4] |

| Pim Kinase Inhibitor 23 | Pim-1 | 0.003 | [1] |

| Pim Kinase Inhibitor 23 | Pim-2 | 0.032 | [1] |

| Pim Kinase Inhibitor 23 | Pim-3 | 0.009 | [1] |

Table 2: Cytotoxic Activity of Meriolin Derivatives (3-(pyrimidin-4-yl)-7-azaindoles)

| Compound | Cell Line | IC50 (µM) | Reference |

| Meriolin 16 | Jurkat (Leukemia) | Not specified (highly cytotoxic) | [2] |

| Meriolin Congener 3e | Jurkat (Leukemia) | Nanomolar range | [2] |

Experimental Protocols: Synthesis and Biological Evaluation

This section provides detailed methodologies for the synthesis of hydroxylated 7-azaindole derivatives and the assessment of their biological activity.

Synthesis of 5-Hydroxy-7-Azaindole

A representative, multi-step synthesis for 5-hydroxy-7-azaindole is outlined below, based on patent literature. This process involves the initial preparation of a protected 5-bromo-7-azaindole, followed by a hydroxylation and deprotection sequence.

Step 1: Nitrogen Protection of 5-Bromo-7-azaindole

-

Reactants: 5-bromo-7-azaindole, a suitable protecting group reagent (e.g., triisopropylsilyl chloride (TIPSCl) or di-tert-butyl dicarbonate (Boc)2O), and a base (e.g., triethylamine or DMAP).

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure: To a solution of 5-bromo-7-azaindole in the chosen solvent at 0-5 °C, the base is added, followed by the slow addition of the protecting group reagent. The reaction is stirred at this temperature for a specified time until completion (monitored by TLC). The reaction mixture is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-protected 5-bromo-7-azaindole.

Step 2: Hydroxylation and Deprotection

-

Reactants: N-protected 5-bromo-7-azaindole, a copper catalyst (e.g., cuprous iodide or cupric acetylacetonate), a ligand (e.g., N,N'-dimethyl-ethylenediamine), and a base (e.g., lithium hydroxide monohydrate or potassium phosphate).

-

Solvent: A suitable high-boiling solvent such as dioxane or DMF.

-

Procedure: The N-protected 5-bromo-7-azaindole, copper catalyst, ligand, and base are combined in the solvent. The reaction mixture is heated to 100-180 °C and stirred for several hours until the starting material is consumed. The reaction is then cooled to room temperature, diluted with water, and the product is extracted. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford 5-hydroxy-7-azaindole.

Biological Assay: MTT Cell Proliferation Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., A549 lung cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the 7-azaindole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL) in serum-free medium is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 7-azaindole derivatives and a typical experimental workflow.

References

- 1. CN112939968A - Preparation method of 5-hydroxy-7-azaindole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents [patents.google.com]

- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

Methodological & Application

Application Notes and Protocols for 7-Azaindole as a Fluorescent Probe

Disclaimer: Extensive literature searches for the specific compound 4-Hydroxy-7-azaindole as a fluorescent probe did not yield sufficient quantitative data or established experimental protocols. Therefore, these application notes and protocols are based on the well-characterized and closely related parent compound, 7-azaindole , which serves as a representative example of a fluorescent azaindole probe. The methodologies and principles described herein can serve as a foundational guide for the investigation and application of this compound, with the understanding that optimization will be required.

Introduction to 7-Azaindole as a Fluorescent Probe

7-Azaindole is a heterocyclic aromatic compound and an isomer of indole. It is the chromophoric moiety of 7-azatryptophan, an analog of the natural amino acid tryptophan.[1] This structural similarity to purine bases and tryptophan makes 7-azaindole and its derivatives valuable fluorescent probes in biological research.[2][3] Their fluorescence properties are highly sensitive to the local environment, making them useful for studying nucleic acid structures, protein dynamics, and interactions with various molecules.[1][2] The fluorescence of 7-azaindole is characterized by its sensitivity to solvent polarity and hydrogen bonding, which can lead to phenomena such as excited-state proton transfer (ESPT).[1]

Photophysical Properties

The photophysical properties of 7-azaindole and its derivatives are highly dependent on the solvent and molecular modifications. For instance, methylation of the N-1 nitrogen can prevent dimer formation and significantly enhance fluorescence quantum yield and lifetime in aqueous solutions.[1][2]

| Compound | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Solvent/Environment |

| 7-Azaindole | ~300 | ~386 | 0.023 | Water |

| 7-Azaindole (glycosylated) | Not Specified | 388 | 0.53 | Not Specified |

| 7-Azaindole in single-strand DNA | ~300 | 379 | 0.020 | 1x TBE buffer, 0.2 M NaCl |

| 7-Azaindole in double-strand DNA | ~300 | 379 | 0.016 | 1x TBE buffer, 0.2 M NaCl |

| 1-Methyl-7-azaindole | Not Specified | Not Specified | 0.55 | Water (20°C) |

Data compiled from references[1][2]. Note that excitation and emission maxima can vary with the solvent environment.

Applications

The unique fluorescent properties of 7-azaindole and its derivatives have led to their use in a variety of research applications:

-

Probing DNA Structure and Dynamics: As a structural analog of purine, 7-azaindole can be incorporated into DNA oligonucleotides to study DNA melting, hybridization, and interactions with other molecules.[2] The fluorescence of 7-azaindole is often quenched when stacked within the DNA duplex and increases upon melting into single strands.[2]

-

Investigating Protein Structure and Function: 7-Azatryptophan, which contains the 7-azaindole chromophore, can be used as a substitute for tryptophan to probe protein structure and dynamics.[1] Its distinct spectral properties allow for selective excitation and detection in proteins containing multiple tryptophan residues.[1]